Diammonium lanthanum pentanitrate

Description

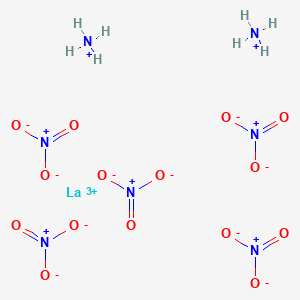

Diammonium lanthanum pentanitrate (DALP), with the chemical formula La(NH₄)₂(NO₃)₅ and CAS number 13566-21-7, is a lanthanide-containing ammonium nitrate complex. It is synthesized by reacting lanthanum oxide with nitric acid, followed by crystallization . DALP serves as a precursor in materials science, particularly in solubility studies and the preparation of lanthanum-based oxides . Its structure comprises lanthanum ions coordinated by nitrate ligands and ammonium counterions, forming a stable crystalline lattice.

Properties

CAS No. |

13566-21-7 |

|---|---|

Molecular Formula |

H8LaN7O15 |

Molecular Weight |

485.003 |

IUPAC Name |

diazanium;lanthanum(3+);pentanitrate |

InChI |

InChI=1S/La.5NO3.2H3N/c;5*2-1(3)4;;/h;;;;;;2*1H3/q+3;5*-1;;/p+2 |

InChI Key |

KFCCHBLLEVQUJO-UHFFFAOYSA-P |

SMILES |

[NH4+].[NH4+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[La+3] |

Synonyms |

diammonium lanthanum pentanitrate |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Compositional Similarities

DALP belongs to a family of diammonium lanthanide pentanitrates with the general formula (NH₄)₂Ln(NO₃)₅, where Ln represents a lanthanide element. Examples include:

Key Observations :

- The molecular weight increases with higher atomic numbers of the lanthanide (e.g., Dy > Sm > La) .

- All compounds share a similar coordination environment, with lanthanide ions surrounded by nitrate ligands and ammonium ions balancing the charge .

Solubility and Thermal Properties

Solubility in Aqueous Systems

- DALP : Exhibits moderate solubility in water and nitric acid. highlights its recrystallization from aqueous solutions, suggesting solubility dependence on nitrate ion concentration .

- Diammonium Dysprosium Pentanitrate : Lower solubility compared to DALP due to dysprosium’s smaller ionic radius and stronger lattice energy .

- Diammonium Cerium Pentanitrate : Higher solubility in organic solvents, attributed to cerium’s variable oxidation states (Ce³⁺/Ce⁴⁺) .

Thermal Decomposition

- DALP: Decomposes upon heating to form La₂O₃, NOₓ gases, and NH₃, consistent with other lanthanide nitrate complexes .

- Diammonium Samarium Pentanitrate : Thermal gravimetric analysis (TGA) reveals a multi-step decomposition pathway, ending in Sm₂O₃ as the residue .

- Diammonium Dysprosium Pentanitrate : Stability up to 200°C, followed by rapid decomposition to Dy₂O₃ .

Regulatory Considerations

- Diammonium Yttrium Pentanitrate : Similarly regulated under REACH, with restrictions on industrial use .

Tables and Data Sources :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.